
3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one” is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one” typically involves the condensation of an appropriate pyrazolone derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
“3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of “3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one” depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. Detailed studies on the molecular targets and pathways involved are essential to understand the compound’s mechanism of action fully.
類似化合物との比較
Similar Compounds
3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one: shares structural similarities with other pyrazole derivatives such as:
Uniqueness
The uniqueness of “this compound” lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the methylene bridge connecting the pyrazole and pyrrole rings may impart distinct properties compared to other similar compounds.
特性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
(4E)-3-ethoxy-4-[(5-methyl-1H-pyrrol-2-yl)methylidene]-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11-9(10(15)13-14-11)6-8-5-4-7(2)12-8/h4-6,12H,3H2,1-2H3,(H,13,15)/b9-6- |
InChIキー |
QEWMYMKCRRFEHJ-TWGQIWQCSA-N |
異性体SMILES |
CCOC\1=NNC(=O)/C1=C/C2=CC=C(N2)C |
正規SMILES |
CCOC1=NNC(=O)C1=CC2=CC=C(N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


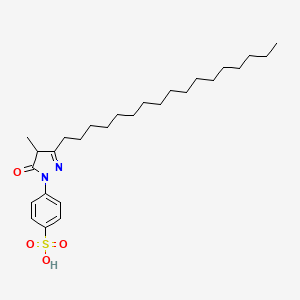
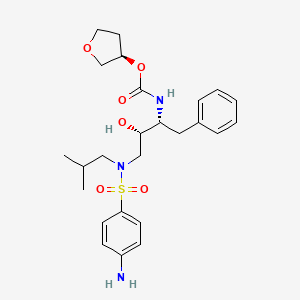

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B15209172.png)

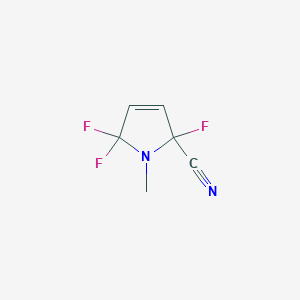
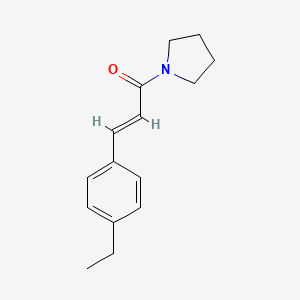
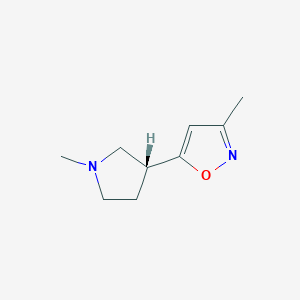
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)
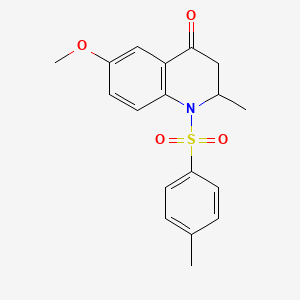
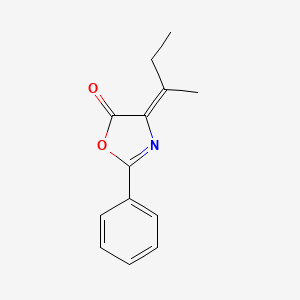

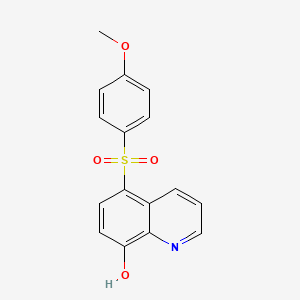
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
